Trichomonacidal Activity: 6-Nitroquinoxaline-2,3-dione Derivatives vs. 7-Nitroquinoxalin-2-ones
In a direct comparative study, a series of ten 6-nitroquinoxaline-2,3-dione derivatives displayed consistently low in vitro activity against Trichomonas vaginalis, whereas analogous 7-nitroquinoxalin-2-one derivatives exhibited moderate to high activity [1]. The most active compound in the study, a 7-nitroquinoxalin-2-one derivative (compound 9), achieved an IC50 of 18.26 µM, while the 6-nitroquinoxaline-2,3-dione class as a whole showed low efficacy [1].
| Evidence Dimension | Trichomonacidal activity (IC50) |
|---|---|
| Target Compound Data | Class generally low activity (specific IC50 values not reported for individual 6-nitroquinoxaline-2,3-diones, but overall class deemed low efficacy) |
| Comparator Or Baseline | 7-Nitroquinoxalin-2-one derivatives (e.g., compound 9: IC50 = 18.26 µM) |
| Quantified Difference | Significant difference: comparator class shows moderate to high activity; target class shows low activity. |
| Conditions | In vitro assay against Trichomonas vaginalis; compound 9 tested in vivo in a murine model. |
Why This Matters
This data directs procurement away from 6-nitroquinoxaline-2,3-dione for antiparasitic applications, reserving its use for synthetic or non-antimicrobial research.
- [1] Ibañez-Escribano A, et al. Synthesis and in vitro and in vivo biological evaluation of substituted nitroquinoxalin-2-ones and 2,3-diones as novel trichomonacidal agents. Eur J Med Chem. 2015;94:276-283. View Source
